molecular formula C19H13Br2NO B1428409 3,6-Dibromo-9-(4-methoxyphenyl)-9H-carbazole CAS No. 746651-52-5

3,6-Dibromo-9-(4-methoxyphenyl)-9H-carbazole

Cat. No.: B1428409
CAS No.: 746651-52-5
M. Wt: 431.1 g/mol
InChI Key: YXWHLCSWBLHWCH-UHFFFAOYSA-N
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Description

3,6-Dibromo-9-(4-methoxyphenyl)-9H-carbazole is an organic compound that belongs to the carbazole family. Carbazoles are known for their aromatic properties and are widely used in the synthesis of various organic materials. This particular compound is characterized by the presence of two bromine atoms at the 3 and 6 positions and a methoxyphenyl group at the 9 position of the carbazole core. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Dibromo-9-(4-methoxyphenyl)-9H-carbazole typically involves the bromination of 9-(4-methoxyphenyl)-9H-carbazole. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts such as palladium on carbon (Pd/C) can also be employed to enhance the reaction rate and yield .

Chemical Reactions Analysis

Types of Reactions

3,6-Dibromo-9-(4-methoxyphenyl)-9H-carbazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted carbazole derivatives, oxidized carbazole compounds, and reduced carbazole derivatives .

Mechanism of Action

The mechanism of action of 3,6-Dibromo-9-(4-methoxyphenyl)-9H-carbazole involves its interaction with specific molecular targets and pathways. In organic electronics, it functions as an electron-transport material, facilitating the movement of electrons through the device. In medicinal chemistry, it may interact with cellular targets such as enzymes or receptors, leading to the modulation of biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,6-Dibromo-9-(4-methoxyphenyl)-9H-carbazole is unique due to the presence of both bromine atoms and the methoxyphenyl group, which confer distinct electronic and chemical properties. This makes it particularly useful in applications requiring specific reactivity and electronic characteristics .

Properties

IUPAC Name

3,6-dibromo-9-(4-methoxyphenyl)carbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13Br2NO/c1-23-15-6-4-14(5-7-15)22-18-8-2-12(20)10-16(18)17-11-13(21)3-9-19(17)22/h2-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXWHLCSWBLHWCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C3=C(C=C(C=C3)Br)C4=C2C=CC(=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13Br2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

746651-52-5
Record name 3,6-Dibromo-9-(4-methoxyphenyl)-9H-carbazole
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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